molecular formula C16H17Br B066443 4-Bromo-4'-tert-butylbiphenyl CAS No. 162258-89-1

4-Bromo-4'-tert-butylbiphenyl

Cat. No.: B066443
CAS No.: 162258-89-1
M. Wt: 289.21 g/mol
InChI Key: QYNWFBYWVPMMRL-UHFFFAOYSA-N
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Description

4-Bromo-4’-tert-butylbiphenyl is a brominated biphenyl compound with a tert-butyl group attached to one of the phenyl rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-4’-tert-butylbiphenyl can be synthesized through several methods. One common approach involves the bromination of 4-tert-butylbiphenyl using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of 4-Bromo-4’-tert-butylbiphenyl may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent product quality. The use of automated systems for precise control of reaction conditions, such as temperature and reagent flow rates, is common to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-tert-butylbiphenyl undergoes various chemical reactions, including:

    Electrophilic Substitution: The bromine atom can be replaced by other electrophiles in the presence of suitable catalysts.

    Oxidation: The compound can be oxidized to form corresponding biphenyl derivatives with different functional groups.

    Reduction: The bromine atom can be reduced to form 4-tert-butylbiphenyl.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Electrophilic Substitution: Various substituted biphenyl derivatives.

    Oxidation: Biphenyl derivatives with hydroxyl or carbonyl groups.

    Reduction: 4-tert-butylbiphenyl.

Scientific Research Applications

4-Bromo-4’-tert-butylbiphenyl has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and liquid crystals.

Mechanism of Action

The mechanism of action of 4-Bromo-4’-tert-butylbiphenyl involves its interaction with molecular targets through electrophilic substitution and radical reactions. The bromine atom serves as a reactive site for various chemical transformations, enabling the compound to participate in diverse pathways. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in reactions .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-4’-methylbiphenyl: Similar structure but with a methyl group instead of a tert-butyl group.

    4-Bromo-4’-ethylbiphenyl: Similar structure but with an ethyl group instead of a tert-butyl group.

    4-Bromo-4’-isopropylbiphenyl: Similar structure but with an isopropyl group instead of a tert-butyl group.

Uniqueness

4-Bromo-4’-tert-butylbiphenyl is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific applications where such properties are desired .

Properties

IUPAC Name

1-bromo-4-(4-tert-butylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Br/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17)11-7-13/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNWFBYWVPMMRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433516
Record name 4-Bromo-4'-tert-butylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162258-89-1
Record name 4-Bromo-4'-tert-butylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMO-4'-(TERT-BUTYL)BIPHENYL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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